molecular formula C11H12N2 B12967162 (6-Methylisoquinolin-3-yl)methanamine

(6-Methylisoquinolin-3-yl)methanamine

Cat. No.: B12967162
M. Wt: 172.23 g/mol
InChI Key: DUQZBQHWJIZXDX-UHFFFAOYSA-N
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Description

(6-Methylisoquinolin-3-yl)methanamine is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. This compound is characterized by a methyl group attached to the sixth position of the isoquinoline ring and a methanamine group at the third position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylisoquinolin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with isoquinoline as the starting material.

    Methylation: The isoquinoline undergoes methylation at the sixth position using methyl iodide in the presence of a base such as potassium carbonate.

    Formylation: The methylated isoquinoline is then subjected to formylation at the third position using a formylating agent like formamide.

    Reduction: The formylated product is reduced to the corresponding methanamine using a reducing agent such as lithium aluminum hydride.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

(6-Methylisoquinolin-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Methylisoquinolin-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The isoquinoline ring can intercalate with DNA, potentially affecting gene expression and cellular functions. Further research is needed to fully elucidate the pathways involved.

Comparison with Similar Compounds

    Isoquinoline: The parent compound of (6-Methylisoquinolin-3-yl)methanamine.

    Quinoline: A structurally related compound with a nitrogen atom at the second position.

    (3-Methylisoquinolin-6-yl)methanamine: A positional isomer with the methanamine group at the sixth position.

Uniqueness: this compound is unique due to the specific positioning of the methyl and methanamine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(6-methylisoquinolin-3-yl)methanamine

InChI

InChI=1S/C11H12N2/c1-8-2-3-9-7-13-11(6-12)5-10(9)4-8/h2-5,7H,6,12H2,1H3

InChI Key

DUQZBQHWJIZXDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=NC=C2C=C1)CN

Origin of Product

United States

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